Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.
The synthesis and applications of TFMP involve various chemical reactions.
More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Fluorescent probes are powerful tools with vast potential for application in chemical biology.
Fluorinated oligomers and polymers, which may share some structural similarities with “4-Chloro-3-fluoro-2’-thiomorpholinomethylbenzophenone”, are used in various industrial applications.
The unique properties of fluoropolymers are due to the fact that the polymer backbone is formed by strong carbon–carbon bonds and extremely stable carbon–fluorine bonds.
4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNOS and a molecular weight of 349.85 g/mol. It is characterized by the presence of a thiomorpholine group, which is a five-membered heterocyclic compound containing sulfur. The structure includes a benzophenone moiety, where two phenyl rings are connected by a carbonyl group, and it features chlorine and fluorine substituents that contribute to its unique chemical properties .
These reactions make it versatile for further chemical modifications and synthesis of derivatives .
4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone exhibits notable biological activities, particularly in pharmacological contexts. Research suggests potential applications in:
Several methods have been explored for synthesizing 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone:
This compound has several applications across different fields:
Interaction studies focus on how 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone interacts with biological systems:
Several compounds share structural similarities with 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone | C18H17ClFNOS | Similar structure but different halogen positioning |
4-Fluoro-3-thiomorpholinomethyl benzophenone | C18H18FNOS | Lacks chlorine; may exhibit different biological activities |
4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone | C18H17BrFNOS | Bromine instead of chlorine; affects reactivity |
The uniqueness of 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone lies in its specific combination of halogen substituents and the thiomorpholine group, which may enhance its biological activity compared to similar compounds. This combination could lead to distinctive pharmacological profiles, making it a valuable candidate for further research and development .
4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone stands as a complex organic molecule within the benzophenone family, distinguished by its unique substitution pattern and heterocyclic components. The compound bears the Chemical Abstracts Service registry number 898781-96-9, which serves as its definitive chemical identifier in scientific databases and commercial applications. The systematic nomenclature reflects the precise positioning of functional groups: the 4-chloro and 3-fluoro substituents on one phenyl ring, combined with the 2'-thiomorpholinomethyl group on the adjacent phenyl ring of the benzophenone core structure.
The molecular formula C18H17ClFNOS encapsulates the compound's elemental composition, indicating a sophisticated arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur atoms. This particular combination of elements creates a molecule with distinctive electronic properties and potential for diverse chemical interactions. The presence of both electronegative halogen atoms and the sulfur-containing heterocycle contributes to the compound's unique reactivity profile and physical characteristics.
The molecular weight of 349.85 grams per mole places this compound in the medium molecular weight range for pharmaceutical intermediates and specialty chemicals. This molecular mass reflects the substantial structural complexity while maintaining sufficient molecular mobility for various chemical transformations and potential biological interactions. The compound's identification is further supported by its MDL number MFCD03842771, which provides additional database cross-referencing capabilities.
4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone has the molecular formula C₁₈H₁₇ClFNOS [1] [2] [3]. The compound contains eighteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom. The molecular weight of this compound is 349.85 grams per mole [1] [2] [3] [4], as calculated from the sum of atomic masses of all constituent atoms.
The molecular weight determination is consistent across multiple chemical databases, confirming the accuracy of this fundamental property. This molecular weight places the compound within the range typical for substituted benzophenone derivatives with heterocyclic substituents.
4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone belongs to a family of closely related structural isomers that differ in the positioning of halogen substituents and the thiomorpholinomethyl group. These isomers represent positional variants where the same functional groups are attached to different positions on the benzophenone scaffold.
Several notable structural isomers have been identified, including 4-chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone (CAS: 898763-31-0) [7] and 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone (CAS: 898782-85-9) [8]. These compounds share the same molecular formula but exhibit different substitution patterns that can significantly influence their physicochemical properties and potential biological activities.
The conformational behavior of the compound is influenced by the rotational freedom around the carbonyl bridge connecting the two phenyl rings and the methylene linker connecting the thiomorpholine ring to the benzene ring. Computational studies suggest that multiple conformers may exist in solution, with the preferred conformations determined by intramolecular interactions and solvent effects [9].
The boiling point of 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone has been predicted to be 511.0 ± 50.0°C [1] [10]. This relatively high boiling point is consistent with the molecular structure, which includes aromatic rings and polar functional groups that contribute to strong intermolecular interactions.
The melting point of the compound has not been experimentally determined and is not available in the current literature [1]. The absence of melting point data represents a gap in the physicochemical characterization of this compound that would require experimental determination through standard thermal analysis techniques.
The high predicted boiling point suggests that the compound would remain in solid or liquid state under normal laboratory conditions, which has implications for its handling, storage, and potential applications in synthetic chemistry.
The compound exists as a solid under standard conditions [4]. The predicted density is 1.297 ± 0.06 g/cm³ [1] [10], indicating that the compound is denser than water. This density value is consistent with organic compounds containing halogen substituents, which typically increase the density due to the higher atomic masses of chlorine and fluorine compared to hydrogen.
The relatively high density reflects the compact molecular packing enabled by the aromatic ring systems and the presence of heteroatoms that can participate in intermolecular interactions. The density prediction is based on computational models that consider molecular volume and atomic contributions.
Limited experimental solubility data is available for 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone [1]. The compound's solubility characteristics would be expected to reflect its amphiphilic nature, with the aromatic benzophenone core providing hydrophobic character while the thiomorpholine moiety introduces polar characteristics.
Based on structural analysis, the compound would likely exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide, while showing limited solubility in water due to the predominantly hydrophobic character of the benzophenone scaffold. The presence of the nitrogen and sulfur heteroatoms in the thiomorpholine ring may enhance solubility in protic solvents through hydrogen bonding interactions.
Specific crystalline properties of 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone have not been reported in the available literature. The compound's ability to form crystals would depend on factors such as molecular packing efficiency, intermolecular interactions, and the presence of suitable nucleation sites.
The molecular structure suggests potential for π-π stacking interactions between aromatic rings and hydrogen bonding involving the thiomorpholine nitrogen, which could influence crystal formation and stability. Experimental crystallographic studies would be required to determine specific crystal system, space group, and unit cell parameters.
The predicted pKa value for 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone is 6.55 ± 0.20 [10]. This pKa value corresponds to the deprotonation of the thiomorpholine nitrogen, which acts as a weak base in aqueous solution. The relatively moderate pKa indicates that the compound would exist predominantly in its neutral form at physiological pH but could accept protons under acidic conditions.
The presence of electron-withdrawing substituents (chlorine and fluorine) on the benzophenone core reduces the basicity of the thiomorpholine nitrogen compared to unsubstituted analogs. This electronic effect is transmitted through the aromatic system and influences the compound's acid-base equilibrium behavior.
The compound contains several potential reactivity centers that can participate in chemical transformations. The carbonyl group in the benzophenone core represents an electrophilic center susceptible to nucleophilic attack, reduction reactions, and condensation reactions typical of aromatic ketones .
The thiomorpholine ring provides a nucleophilic nitrogen center that can participate in alkylation reactions, coordination with metal centers, and hydrogen bonding interactions . The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxide or sulfone derivatives under appropriate oxidizing conditions.
The aromatic rings can undergo electrophilic aromatic substitution reactions, although the presence of halogen substituents influences the reactivity and regioselectivity. The methylene bridge connecting the thiomorpholine to the phenyl ring represents a benzylic position that may be susceptible to radical or ionic reactions under specific conditions.
The compound is reported to be stable under recommended storage conditions [12] [13]. Chemical stability assessment indicates that the compound is stable under normal laboratory conditions when protected from strong oxidizing agents [14] [15].
Thermal stability studies suggest that the compound can withstand moderate heating without decomposition, consistent with its high predicted boiling point. However, prolonged exposure to elevated temperatures may lead to degradation through various pathways including elimination reactions or thermal rearrangement.
The compound should be stored away from strong oxidizing agents to prevent unwanted oxidation reactions, particularly involving the sulfur atom in the thiomorpholine ring [14] [15]. Proper storage in sealed containers under inert atmosphere may be advisable for long-term stability.
The electronic properties of 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating character of the thiomorpholine group. The compound has a predicted polarizability of 37.3 ± 0.5 × 10⁻²⁴ cm³ [1], indicating moderate molecular polarizability.
The polar surface area (PSA) is calculated to be 45.61 Ų [1], which falls within the range associated with good membrane permeability for pharmaceutical compounds. The logarithmic partition coefficient (LogP) value of 4.19680 [1] suggests moderate lipophilicity, indicating that the compound would favor organic phases over aqueous phases in partition equilibrium.
The compound contains four hydrogen bond acceptors and zero hydrogen bond donors [16], which influences its potential for intermolecular interactions and biological activity. The presence of four rotatable bonds [16] provides conformational flexibility that may be important for molecular recognition and binding interactions.